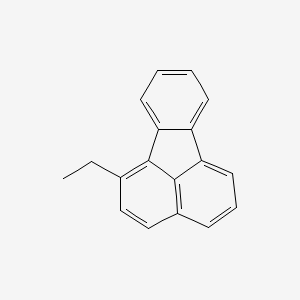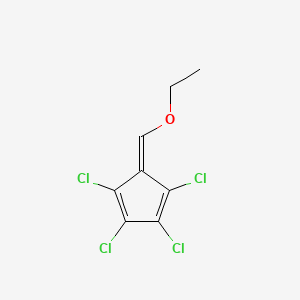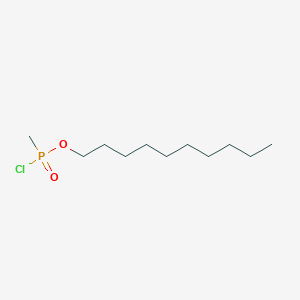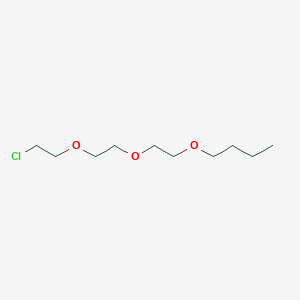
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate: is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 1,3-dimethylbutoxy group and a phosphorothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 1,3-Dimethylbutoxy Group: The pyridazine ring is then substituted with a 1,3-dimethylbutoxy group. This step often requires the use of a strong base to deprotonate the pyridazine, followed by the addition of the 1,3-dimethylbutyl halide.
Introduction of the Phosphorothioate Group: The final step involves the introduction of the phosphorothioate group. This is typically done by reacting the substituted pyridazine with diethyl phosphorochloridothioate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorothioate moiety, leading to the formation of oxon derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphorus atom, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate involves the inhibition of specific enzymes. The phosphorothioate group interacts with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This interaction disrupts normal cellular processes, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Comparison
Compared to these similar compounds, O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
53605-02-0 |
|---|---|
Molekularformel |
C14H25N2O4PS |
Molekulargewicht |
348.40 g/mol |
IUPAC-Name |
diethoxy-[6-(4-methylpentan-2-yloxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H25N2O4PS/c1-6-17-21(22,18-7-2)20-14-9-8-13(15-16-14)19-12(5)10-11(3)4/h8-9,11-12H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
ZXMFDUSSIIMFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)







![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)

![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
